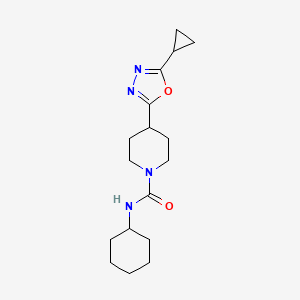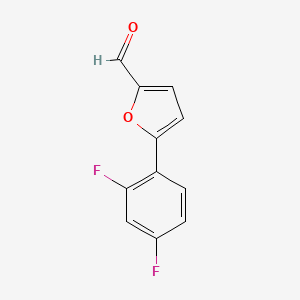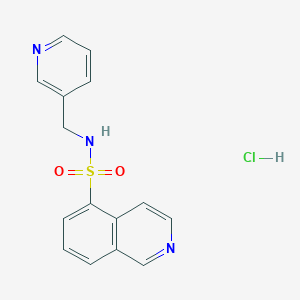
N-(pyridin-3-ylmethyl)isoquinoline-5-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(pyridin-3-ylmethyl)isoquinoline-5-sulfonamide hydrochloride" is a derivative of isoquinoline sulfonamide, which is a class of compounds that have been extensively studied for their potential biological activities, including antitumor properties . These compounds are characterized by a sulfonamide group attached to an isoquinoline moiety, which can be further modified to enhance their biological activity and solubility.
Synthesis Analysis
The synthesis of isoquinoline sulfonamide derivatives often involves the introduction of a sulfonyl group into heterocyclic molecules. For instance, the synthesis of N-sulfonates containing isoquinolyl functional groups has been described using sultones as chemical intermediates to confer water solubility and anionic character to the molecules . Additionally, the synthesis of related compounds, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, has been achieved through reactions involving amines and sulfonyl chlorides .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, with variations in the binding modes observed between inhibitors with similar overall conformations . For example, in a related compound, "6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide," the dihedral angle between the pyridine rings was found to be significant, and the molecules were linked through hydrogen bonds into zigzag chains . Such structural features are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Isoquinoline sulfonamide derivatives can undergo various chemical reactions. For instance, pyridinium imides with a sulfonyl group can smoothly undergo [3+2] cycloaddition with electron-deficient alkynes to afford pyrazolo[1,5-a]pyridine derivatives after the elimination of the sulfonyl group . Similarly, isoquinolinium imides can produce pyrazolo[5,1-a]isoquinolines in a similar fashion . These reactions are typically carried out under mild conditions and are synthetically practical.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline sulfonamide derivatives are influenced by their molecular structure. The introduction of different functional groups can significantly alter these properties. For example, the sulfonamide group can enhance water solubility and confer an anionic character to the molecule . The presence of a sulfonyl group can also influence the reactivity of the compound in cycloaddition reactions . Moreover, the crystal structure of related compounds has shown that molecular interactions, such as hydrogen bonding, can lead to the formation of specific motifs in the solid state .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities, such as its potential to inhibit protein kinases. Additionally, research could be conducted to explore its potential applications in pharmaceuticals, given the known activities of similar compounds .
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)isoquinoline-5-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S.ClH/c19-21(20,18-10-12-3-2-7-16-9-12)15-5-1-4-13-11-17-8-6-14(13)15;/h1-9,11,18H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWNJHFLQLWFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

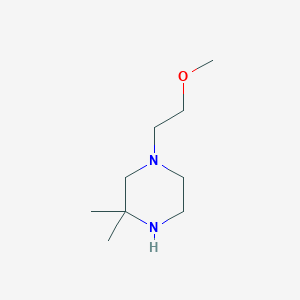


![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)
![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)
![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)
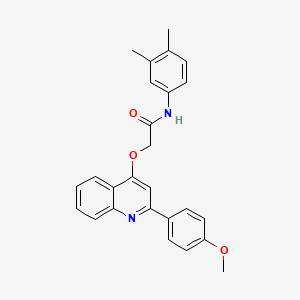

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)
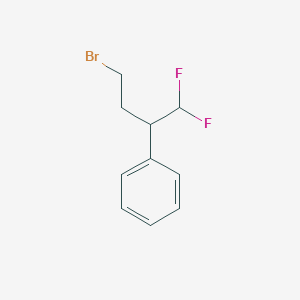
![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)
